2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is a chemical compound with the molecular formula C14H17NO2. It is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, which is known for its antioxidant properties. This compound is used in various industrial applications, particularly in the production of rubber and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the efficiency and yield of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, is common due to their high activity and recyclability .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used as an antioxidant in the production of rubber and other polymers, enhancing their durability and resistance to degradation
Mechanism of Action
The antioxidant activity of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is attributed to its ability to scavenge free radicals. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): Known for its antioxidant properties and used in rubber production.
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl hydrazide: Exhibits higher antioxidant efficiency compared to TMQ.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is unique due to its specific ester functional group, which enhances its solubility and reactivity in certain applications. This makes it particularly useful in specialized industrial processes where other derivatives may not perform as effectively .
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJYLYRJOHRGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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